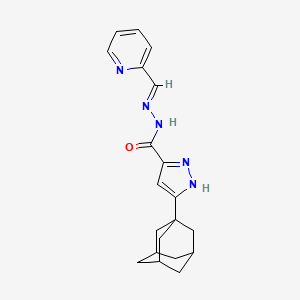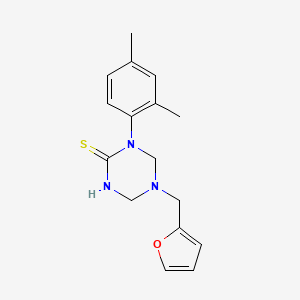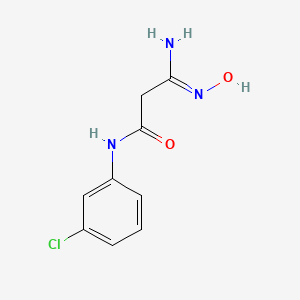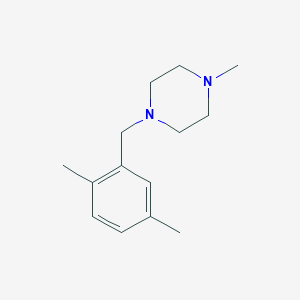
3-(1-adamantyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemically and structurally significant molecules that have been synthesized and characterized for various properties, including antibacterial and antifungal activities. Although the exact compound may not directly match, similar compounds have been studied extensively, providing insights into their synthesis, structure, and potential applications.
Synthesis Analysis
The synthesis of related N′-heteroarylidene-1-carbohydrazide derivatives involves the condensation of adamantane-1-carbohydrazide with the appropriate heterocyclic aldehyde. This process results in compounds with a significant electron density distribution around nitrogen and oxygen atoms, influencing their crystalline state stacking and light absorption properties (Al-Wahaibi et al., 2020).
Molecular Structure Analysis
Molecular structure analyses of similar compounds reveal asymmetrical charge distribution, with electron density accumulated around nitrogen and oxygen atoms. Single crystal X-ray diffraction and density functional theory (DFT) calculations have been utilized to understand the structures deeply. These studies help in understanding how molecules stack in their crystalline form and their electron density difference maps (EDDM), which show electron flow within the π-delocalized system during light absorption (Al-Wahaibi et al., 2020).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are highlighted by their intense UV-Vis light absorption, brought about by π → π* electronic transitions. The chemical reactions, including the synthesis process, reveal how the electron density flows within the molecule, affecting its reactivity and potential as a broad-spectrum antibacterial candidate (Al-Wahaibi et al., 2020).
Physical Properties Analysis
The physical properties, such as density and symmetry of crystal structures, are influenced by the molecular packing and the polar contacts within the crystalline lattice. The differences in the stability of the lattice contribute to the varied physical properties observed in these compounds (Al-Wahaibi et al., 2020).
Chemical Properties Analysis
The chemical properties, particularly the antibacterial activity, are notable, with minimal inhibitory concentration (MIC) values around 0.5–2.0 μg/mL against a broad spectrum of bacteria. These properties are attributed to the unique molecular structure and electron distribution within the compounds, making them potent against various pathogens without inducing significant antifungal activity against Candida albicans (Al-Wahaibi et al., 2020).
Propiedades
IUPAC Name |
5-(1-adamantyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c26-19(25-22-12-16-3-1-2-4-21-16)17-8-18(24-23-17)20-9-13-5-14(10-20)7-15(6-13)11-20/h1-4,8,12-15H,5-7,9-11H2,(H,23,24)(H,25,26)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKYQQYWFUMQEJ-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Adamantyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxybenzyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5640493.png)
![4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidine](/img/structure/B5640500.png)

![(4S)-3-[(3,5-dimethylisoxazol-4-yl)methyl]-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5640512.png)
![5-[methyl(2-phenylethyl)amino]-2-(2-oxo-2-thiomorpholin-4-ylethyl)pyridazin-3(2H)-one](/img/structure/B5640513.png)

![4-fluoro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5640537.png)

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3,5,6-tetrafluorophenyl]methanol](/img/structure/B5640553.png)
![9-(5-chloro-2-furoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5640554.png)
![N-[(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5640561.png)
![2-(benzylthio)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5640577.png)
![2-(dimethylamino)-2-(3-fluorophenyl)-N-[4-(hydroxymethyl)benzyl]acetamide](/img/structure/B5640594.png)
